2-(1-isopropyl-1H-pyrazol-4-yl)-N-methyl-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide
Overview
Description
2-(1-isopropyl-1H-pyrazol-4-yl)-N-methyl-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide is a useful research compound. Its molecular formula is C23H23N5O and its molecular weight is 385.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 385.19026037 g/mol and the complexity rating of the compound is 549. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
ATM Kinase Inhibitors
A series of 3-quinoline carboxamides has been optimized as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase. These compounds, including variants like 6-[6-(methoxymethyl)-3-pyridinyl]-4-{[(1R)-1-(tetrahydro-2H-pyran-4-yl)ethyl]amino}-3-quinolinecarboxamide, have demonstrated potent inhibition of ATM with suitable ADME properties for oral administration. They have shown efficacy in combination with DNA double-strand break (DSB) inducing agents in disease-relevant models, highlighting their potential in probing ATM inhibition in vivo (Degorce et al., 2016).
Carboxamide Derivatives and Cytotoxic Activity
Carboxamide derivatives of benzo[b][1,6]naphthyridines synthesized from 4-dimethylaminomethylene-6-methyl-4H-pyrano[4,3-b]quinoline-1,3-dione have shown potent cytotoxic activities against several cancer cell lines. Some compounds have demonstrated significant growth inhibitory properties and, in some cases, curative effects in mouse models of subcutaneous colon 38 tumors, indicating their potential as potent cytotoxic agents (Deady et al., 2003).
Metal Ion Coordination and NO Delivery
N-Pyridin-2-ylmethyl and N-Quinolin-2-ylmethyl substituted ethane-1,2-diamines have been synthesized to form complexes with metal ions, which could be useful for targeted delivery of nitric oxide (NO) to biological sites such as tumors. These complexes, upon irradiation with long-wavelength light, release NO, showcasing an innovative approach to cancer treatment and imaging (Yang et al., 2017).
Antiproliferative Activity
Amide derivatives of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid have been assessed for their antiproliferative activities against human cancer cell lines. Compounds have exhibited promising cytotoxic activity, with one showing significant cell cycle arrest, indicating potential for cancer cell proliferation intervention (Pirol et al., 2014).
Properties
IUPAC Name |
N-methyl-2-(1-propan-2-ylpyrazol-4-yl)-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O/c1-16(2)28-15-18(13-25-28)22-12-20(19-6-4-5-7-21(19)26-22)23(29)27(3)14-17-8-10-24-11-9-17/h4-13,15-16H,14H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNXBLEKLNLQWNO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C=N1)C2=NC3=CC=CC=C3C(=C2)C(=O)N(C)CC4=CC=NC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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